molecular formula C22H30 B1596793 4-n-Decylbiphenyl CAS No. 93972-02-2

4-n-Decylbiphenyl

Cat. No. B1596793
CAS RN: 93972-02-2
M. Wt: 294.5 g/mol
InChI Key: YYBDFGOLQQVHDV-UHFFFAOYSA-N
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Description

4-n-Decylbiphenyl (4-n-D) is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. 4-n-D is a compound of two phenyl rings linked together by a carbon-carbon bond. It is a colorless, odorless, and non-toxic compound that has been used in a variety of laboratory experiments and research studies. The molecule has been studied for its ability to act as an antioxidant, to promote cell growth, and to act as an anti-inflammatory agent. In addition, 4-n-D has been studied for its potential to act as a neuroprotectant, a cancer-fighting agent, and an anti-cancer agent.

Scientific Research Applications

Ecotoxicological Evaluation

One significant area of research regarding biphenyl compounds, such as 4-n-Decylbiphenyl, is in ecotoxicology. A study conducted by Jiangning et al. (2004) used 4-aminobiphenyl (4-ABP), a compound structurally similar to this compound, to assess its ecotoxicological effects. The study utilized a battery of ecotoxicological model systems, including the immobilization of Daphnia magna, development of zebrafish embryos, and inhibition of mammalian cell proliferation. The findings revealed that 4-ABP is toxic to both aquatic organisms and mammalian cells, suggesting potential environmental and health risks associated with these compounds (Jiangning et al., 2004).

Chemical Genetics in Drug Discovery

Another application is in chemical genetics for drug discovery. A review by Cai et al. (2006) highlighted the use of chemical genetics, which includes the use of compounds like this compound, in studying biological systems and discovering new drugs, targets, and signaling pathways. The review particularly focused on the development of apoptosis inducers, an important area in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).

Green Chemistry in Pharmaceutical Education

In pharmaceutical education, a study by Costa et al. (2012) introduced green Suzuki coupling using water as a primary solvent, focusing on the synthesis of ethyl (4-phenylphenyl)acetate, a biaryl with potential anti-arthritic properties. This experiment used a derivative of biphenyl and emphasized the importance of green chemistry principles in pharmaceutical education (Costa et al., 2012).

Studies on Genotoxicity and Carcinogenicity

Research on the genotoxicity and carcinogenicity of biphenyl derivatives is also crucial. Cohen et al. (2006)

evaluated 4-aminobiphenyl (4-ABP) within the IPCS Human Relevance Framework. This study examined its mode of action involving metabolic activation and subsequent DNA binding, leading to mutations and cancer development. The evaluation indicated the potential human carcinogenicity of 4-ABP, which is significant for understanding the risks associated with biphenyl derivatives like this compound (Cohen et al., 2006).

Liquid Crystal Display Devices

Gray and Mosley (1976) explored the use of biphenyl derivatives in liquid crystal display (LCD) devices. They investigated mixtures of 4-cyano-4′-n-octylbiphenyl and 4-cyano-4′-n-decylbiphenyl, finding a eutectic mixture suitable for use in smectic LCD devices due to its wide smectic range and narrow nematic range. This research highlights the potential of biphenyl derivatives in the development of advanced display technologies (Gray & Mosley, 1976).

Safety and Hazards

The safety data sheet for 4-n-Decylbiphenyl indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). It may also pose a short-term (acute) aquatic hazard (Category 1) and long-term (chronic) aquatic hazard (Category 1) .

Mechanism of Action

Target of Action

Like many chemical compounds, it is likely to interact with cellular components such as receptors or enzymes to exert its effects . The specific targets and their roles would require further experimental investigation.

Mode of Action

It’s known that chemical compounds generally exert their effects by binding to cellular receptors, leading to changes in cellular function . The compound may bind to these targets, triggering a series of biochemical reactions that result in observable effects.

Biochemical Pathways

It’s plausible that the compound could influence various metabolic pathways depending on its specific targets

Pharmacokinetics

A study on a similar compound, 4-n-nonylphenol, showed gender differences in pharmacokinetics and tissue distribution . The compound was highly distributed in the liver and kidney, and there was considerable distribution into the brain . These findings suggest that the pharmacokinetics of 4-n-Decylbiphenyl might be similar, but further studies are needed to confirm this.

properties

IUPAC Name

1-decyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30/c1-2-3-4-5-6-7-8-10-13-20-16-18-22(19-17-20)21-14-11-9-12-15-21/h9,11-12,14-19H,2-8,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBDFGOLQQVHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384286
Record name 4-n-Decylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93972-02-2
Record name 4-Decyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93972-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Decylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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